molecular formula C6H3F2I B1303410 1,3-Difluoro-5-iodobenzene CAS No. 2265-91-0

1,3-Difluoro-5-iodobenzene

Cat. No.: B1303410
CAS No.: 2265-91-0
M. Wt: 239.99 g/mol
InChI Key: QQCFOQNFPIAENW-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodobenzene is a useful research compound. Its molecular formula is C6H3F2I and its molecular weight is 239.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Synthesis

1,3-Difluoro-5-iodobenzene has been studied for its unique chemical reactivity, particularly in the context of halogenated aromatic compounds. Research by Heiss et al. (2003) elucidated the deprotonation and functionalization behavior of various dihalobenzenes, including 1,3-difluorobenzene. This study highlighted the utility of this compound in synthesizing 2,6-dihalobenzoic acids and other derivatives through strategic reactions involving base treatment and carboxylation. The ability to selectively manipulate the halogen atoms on the benzene ring opens avenues for creating novel compounds with potential applications in material science and organic synthesis (Heiss, Marzi, & Schlosser, 2003).

Biodegradation Studies

The biodegradation potential of difluorobenzenes, including this compound, has been investigated by Moreira et al. (2009). They discovered that certain microbial strains can utilize 1,3-difluorobenzene as a sole carbon and energy source, leading to the complete mineralization of the compound. This research is significant for environmental chemistry, suggesting that bioremediation strategies could be developed for the cleanup of sites contaminated with fluorinated aromatic compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Photophysical Properties

The study of photophysical properties of fluorinated aromatic compounds has also included this compound derivatives. Krebs and Spanggaard (2002) investigated the effect of perfluorination on the photophysical characteristics of specific donor-acceptor-donor dye molecules. Their work demonstrates the profound impact of fluorination on the emission spectra and solvent-dependent behaviors of these compounds, offering insights into designing new materials for optoelectronic applications (Krebs & Spanggaard, 2002).

Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) explored the use of partially fluorinated benzenes, including this compound, in organometallic chemistry. They discussed the solvent properties of fluorobenzenes, their interactions with metal centers, and their applications in catalysis. This research underscores the potential of fluorinated aromatics as solvents and ligands in the synthesis of organometallic compounds, highlighting their role in enabling and facilitating a wide range of chemical transformations (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

1,3-Difluoro-5-iodobenzene is combustible and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

1,3-Difluoro-5-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Grignard reagents when reacted with magnesium turnings in the presence of ether . These Grignard reagents are crucial intermediates in the synthesis of other organic compounds. The interactions of this compound with biomolecules are primarily through its iodine and fluorine atoms, which can form bonds with other atoms in the biomolecules, leading to the formation of new chemical structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of immune effector cells, potentially leading to neurotoxicity in certain conditions . The compound’s impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can participate in free radical reactions, such as free radical bromination, where it forms radicals that can further react with other molecules . Additionally, this compound can undergo nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the iodine atom . These interactions can lead to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, while higher doses can lead to adverse effects such as skin and eye irritation . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can influence the compound’s activity and function within the cell, affecting its overall biochemical properties.

Properties

IUPAC Name

1,3-difluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFOQNFPIAENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380818
Record name 1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-91-0
Record name 1,3-Difluoro-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3-difluoro-5-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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